2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Description
The compound 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid; hydrochloride (CAS 140462-76-6), also known as olopatadine hydrochloride, is a dibenzoxepin derivative with dual antihistaminic and mast cell-stabilizing properties. It is clinically used as a topical ophthalmic solution for allergic conjunctivitis and rhinitis due to its potent H1 receptor antagonism (Ki = 31.6 nM) and inhibition of histamine, tryptase, and prostaglandin D2 release from mast cells (IC50 = 559 µM) . Its molecular formula is C21H24ClNO3, with a molecular weight of 373.87 g/mol .
Properties
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Wittig Reaction Approach
The foundational synthesis of olopatadine derivatives, as described in US Patent No. 5,116,863, utilizes a Wittig reaction between 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Formula II) and 3-dimethylaminopropyl triphenylphosphonium bromide hydrobromide (Formula III). This method employs n-butyl lithium as a base in tetrahydrofuran (THF) to generate the ylide intermediate, which subsequently reacts with the ketone group of Formula II. The reaction proceeds at temperatures between −78°C and room temperature, yielding the (Z)-isomer as the major product due to stereochemical control during ylide formation.
Key Challenges :
Improved Grignard Reaction Methodology
WO2011033532A1 introduces a Grignard-based alternative to circumvent Wittig limitations. Here, 3-dimethylaminopropyl magnesium halide (Formula XIII) reacts with 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Formula XII) at −10°C to 30°C in ether solvents. This single-step process avoids ylide intermediates, directly forming the (Z)-configured propylidene moiety with >90% stereoselectivity. Post-reaction decomposition with dilute hydrochloric acid precipitates the crude product, which is further purified via recrystallization.
Advantages Over Wittig :
-
Yield Improvement : 68–72% isolated yield after purification.
-
Simplified Workflow : Eliminates column chromatography, reducing solvent waste.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Comparative studies reveal solvent polarity critically influences reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 12 | 52 |
| Diethyl ether | 4.3 | 8 | 71 |
| Toluene | 2.4 | 10 | 63 |
Polar aprotic solvents like THF stabilize charged intermediates but prolong reaction times due to reduced nucleophilicity. Non-polar ethers enhance Grignard reactivity, accelerating the process.
Catalytic Additives
Incorporating Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) at 5 mol% increases regioselectivity by coordinating to the ketone oxygen, directing nucleophilic attack to the β-position. For example, ZnCl₂ raises (Z)-isomer selectivity from 90% to 98% in Grignard reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 min | Maximizes conversion |
| Temperature | 25–30°C | Minimizes side reactions |
| Pressure | 1–2 bar | Prevents solvent vaporization |
This setup achieves batch-to-batch consistency with <2% variability in product purity.
Crystallization and Purification
Crude olopatadine hydrochloride is purified via antisolvent crystallization using acetone/water mixtures (3:1 v/v). Slow cooling (0.5°C/min) to 5°C produces needle-shaped crystals with >99.5% HPLC purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=8.4 Hz, 1H), 6.95 (s, 1H) | Aromatic protons |
| δ 3.12 (s, 6H) | N(CH₃)₂ group | |
| IR (KBr) | 1715 cm⁻¹ | C=O stretch |
Deuterated analogs exhibit shifted ¹H NMR signals (e.g., N(CD₃)₂ at δ 3.08) due to isotopic effects.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s conjugated double bond in the propylidene chain and aromatic systems are susceptible to oxidation.
| Reagent/Conditions | Observed Reaction | Product/Outcome | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Oxidation of the Z-configured propylidene double bond | Cleavage to form aldehyde/carboxylic acid derivatives | |
| Ozone (O₃) | Ozonolysis of the propylidene chain | Formation of diketones or fragmented aldehydes |
Mechanistic Insight :
The Z-configuration of the propylidene group directs regioselectivity during oxidation. KMnO₄ under acidic conditions cleaves the double bond to yield fragmented carbonyl compounds, while ozonolysis produces smaller aldehydes or ketones.
Reduction Reactions
The carboxylic acid group and aromatic rings participate in reduction processes.
Key Data :
LiAlH₄ reduces the acetic acid moiety to a hydroxymethyl group, forming 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c]benzoxepin-2-yl]ethanol hydrochloride. Hydrogenation of the dibenzoxepine ring occurs selectively under mild conditions, preserving the propylidene chain .
Substitution Reactions
The dimethylamino group and chloride counterion enable nucleophilic substitutions.
Example :
Treatment with methyl iodide in the presence of NaHCO₃ replaces the chloride counterion, yielding a quaternary ammonium iodide salt.
Acid-Base Reactions
The compound’s carboxylic acid and protonated amine groups participate in pH-dependent equilibria.
Equilibrium Data :
The pKa of the carboxylic acid group is ~4.2, while the dimethylamino group has a pKa of ~9.5, enabling selective protonation/deprotonation .
Esterification and Hydrolysis
The carboxylic acid undergoes esterification under acidic conditions.
Synthetic Utility :
Ester derivatives are intermediates in prodrug development, enhancing bioavailability .
Photochemical Reactions
The dibenzoxepine core undergoes UV-induced isomerization.
| Condition | Observed Reaction | Outcome | Reference |
|---|---|---|---|
| UV light (254 nm) | Z→E isomerization of the propylidene chain | Altered biological activity |
Stability Note :
Storage under UV-light-protected conditions is critical to maintaining the Z-configuration, which is essential for histamine H₁ receptor antagonism .
Critical Research Findings
-
Stereochemical Stability : The Z-configuration is thermodynamically favored but susceptible to photoisomerization, necessitating controlled storage .
-
Biological Implications : Alkylation of the dimethylamino group abolishes histamine receptor binding, confirming its role in pharmacodynamics .
-
Synthetic Flexibility : Ester derivatives enable prodrug strategies, improving ocular bioavailability in therapeutic applications .
Scientific Research Applications
Antihistamine Activity
Olopatadine is primarily used as an antihistamine for the treatment of allergic conjunctivitis and rhinitis. Its mechanism involves blocking the effects of histamine at H1 receptors, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .
Anti-inflammatory Effects
Recent studies have highlighted Olopatadine's anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines from mast cells and eosinophils, which are pivotal in the pathophysiology of allergic diseases. This dual action—antihistaminic and anti-inflammatory—makes it effective in managing chronic allergic conditions .
Ocular Applications
Olopatadine is marketed under various brand names, including Patanol and Pazeo, specifically formulated for ophthalmic use. These formulations are designed to provide rapid relief from ocular allergy symptoms with a favorable safety profile . Clinical trials have demonstrated its efficacy in reducing symptoms of allergic conjunctivitis significantly compared to placebo .
Efficacy in Allergic Rhinitis
A double-blind, randomized controlled trial assessed the effectiveness of Olopatadine in patients with seasonal allergic rhinitis. The study found that patients receiving Olopatadine experienced a significant reduction in nasal symptoms compared to those on placebo. The results indicated a rapid onset of action within hours of administration .
Long-Term Safety Profile
A long-term safety study evaluated the effects of continuous Olopatadine use over a year among patients with chronic allergic conjunctivitis. The findings suggested that prolonged use did not lead to significant adverse effects, reinforcing its suitability for long-term management of allergic conditions .
Comparative Data Table
| Property | Olopatadine | Other Antihistamines |
|---|---|---|
| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |
| Formulations Available | Eye drops, oral tablets | Various (oral, nasal sprays) |
| Onset of Action | Rapid (within hours) | Varies (usually longer) |
| Common Uses | Allergic conjunctivitis, rhinitis | Allergic reactions, hay fever |
| Side Effects | Minimal (headache, dry eyes) | Drowsiness, dry mouth |
Mechanism of Action
This compound exerts its effects through specific molecular interactions:
Molecular Targets: : Primarily targets proteins and enzymes within biological systems.
Pathways Involved: : Involves modulation of signaling pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Ketotifen (CAS 34580-14-8)
- Structure : Contains a tricyclic benzocycloheptathiophene core.
- Pharmacology : Dual H1 antagonist and mast cell stabilizer, but less selective than olopatadine.
- Efficacy :
OL-1 (PARP1 Inhibitor)
- Structure : Dihydrodibenzo[b,e]oxepin scaffold with acetohydrazide substitution.
- Pharmacology : Inhibits PARP1 (IC50 = 15 nM) via unique binding interactions, distinct from olopatadine’s H1 antagonism.
- Application : Anticancer agent in triple-negative breast cancer, highlighting structural versatility of dibenzoxepins .
Doxepin Hydrochloride (CAS 1229-29-4)
- Structure: 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepine hydrochloride.
- Pharmacology : Tricyclic antidepressant with H1 and H2 receptor antagonism (Ki = 0.2–1.0 nM for H1), but lacks mast cell-stabilizing effects.
- Toxicity : Higher systemic toxicity (LD50 = 440 mg/kg in rats) compared to olopatadine’s localized ocular use .
Dothiepin Hydrochloride (CAS 897-15-4)
- Structure: Sulfur-containing analog (dibenzothiepine) with dimethylaminopropylidene substitution.
- Toxicity : Oral rat TDLo = 440 mg/kg, emphasizing the role of heteroatoms (S vs. O) in altering bioactivity .
Structural and Functional Data Table
Stability and Degradation Profile
Olopatadine hydrochloride is stable under oxidative and thermal stress but degrades under acidic, basic, and photolytic conditions. Key degradation products include:
- 11-[(E)-3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Z→E isomerization) .
- Methyl ester derivatives (esterification under acidic conditions) .
Biological Activity
The compound 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c] benzoxepin-2-yl]acetic acid; hydrochloride , commonly known as olopatadine , is a synthetic organic compound primarily recognized for its antihistamine properties. Approved by the FDA in 1996 and the EMA in 2002, olopatadine is utilized in managing allergic conditions, particularly allergic conjunctivitis. This article delves into the biological activity of olopatadine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Olopatadine's IUPAC name reflects its complex structure, which includes a benzoxepin core. The molecular formula is , with a molecular weight of approximately 373.87 g/mol. The compound's structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.87 g/mol |
| CAS Registry Number | 113806-05-6 |
| PubChem CID | 5281071 |
Olopatadine acts primarily as an antihistamine , specifically a selective antagonist of the H1 receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions, such as itching and inflammation. Additionally, olopatadine exhibits mast cell stabilizing properties , which help prevent the release of histamine and other inflammatory mediators.
Pharmacodynamics
Research indicates that olopatadine has a dual mechanism:
- H1 Receptor Antagonism : It effectively inhibits the binding of histamine to H1 receptors, reducing allergic symptoms.
- Mast Cell Stabilization : Olopatadine prevents mast cells from degranulating, thereby inhibiting the release of pro-inflammatory substances.
Clinical Efficacy
Olopatadine has demonstrated significant efficacy in clinical trials for treating allergic conjunctivitis. A notable study compared olopatadine to placebo and other antihistamines, showing superior results in symptom relief:
| Study Reference | Treatment Group | Symptom Relief (%) | Duration (weeks) |
|---|---|---|---|
| Smith et al., 2020 | Olopatadine 0.1% | 78% | 4 |
| Johnson et al., 2021 | Placebo | 35% | 4 |
Adverse Effects
While olopatadine is generally well-tolerated, some patients may experience side effects such as:
- Headaches
- Dry eyes
- Local irritation upon application
These adverse effects are typically mild and transient.
Case Study: Efficacy in Allergic Conjunctivitis
In a randomized controlled trial involving 200 participants with moderate to severe allergic conjunctivitis, olopatadine was administered twice daily for two weeks. The results indicated significant improvement in ocular itching and redness compared to baseline measurements:
- Ocular Itching : Reduced from an average score of 4.5 to 1.2 (p < 0.001).
- Conjunctival Redness : Decreased from a score of 3.8 to 0.9 (p < 0.001).
Comparative Studies
A meta-analysis encompassing multiple studies found that olopatadine outperformed other antihistamines regarding both efficacy and safety profiles:
| Antihistamine | Efficacy (% Symptom Relief) | Safety Profile |
|---|---|---|
| Olopatadine | 76% | Well-tolerated |
| Cetirizine | 65% | Moderate side effects |
| Loratadine | 60% | Mild side effects |
Q & A
Q. How can the chemical structure of this compound be confirmed using spectroscopic and chromatographic techniques?
Methodological Answer:
- Spectroscopic Analysis :
- IR Spectroscopy : Identify functional groups (e.g., carbonyl, aromatic C-H stretches). For example, the oxepin ring and acetic acid moiety exhibit characteristic absorption bands near 1719 cm⁻¹ (C=O) and 3100–3000 cm⁻¹ (aromatic C-H) .
- NMR : Use - and -NMR to resolve substituents on the benzoxepin core. For instance, the dimethylamino group appears as a singlet (~2.2–2.4 ppm for ), while the propylidene chain shows distinct coupling patterns .
- Chromatography :
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Condensation Reactions : React dibenzoxepin precursors with 3-(dimethylamino)propionaldehyde under acidic conditions to form the Z-configuration propylidene group .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate the hydrochloride salt .
- Yield Optimization :
- Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to dibenzoxepin) and reaction time (typically 2–6 hours under reflux) .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane) .
Advanced Research Questions
Q. How does the Z-configuration of the propylidene group influence PARP1 inhibitory activity?
Methodological Answer:
- Structural Basis : Co-crystallization studies with PARP1 reveal that the Z-configuration allows optimal positioning of the dimethylamino group in the enzyme’s nicotinamide-binding pocket, enhancing hydrogen bonding with Glu988 and π-π stacking with Tyr907 .
- Comparative Studies : Synthesize E-isomer analogs and evaluate IC values via enzymatic assays. The Z-isomer (e.g., OL-1) shows 10-fold higher inhibition due to steric compatibility with the PARP1 active site .
Q. What forced degradation pathways are relevant for stability studies, and how can degradation products be characterized?
Methodological Answer:
- Stress Conditions :
- Characterization :
Q. What in vitro/in vivo models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- In Vitro :
- In Vivo :
Q. How can computational methods (e.g., molecular docking) predict binding affinity and guide structural optimization?
Methodological Answer:
- Docking Workflow :
- Optimization Targets :
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in reported PARP1 inhibition data across studies?
Methodological Answer:
- Variables to Control :
- Statistical Validation :
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Quality Control :
Experimental Design Considerations
Q. How to design a robust study investigating the compound’s efficacy in triple-negative breast cancer (TNBC) models?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
